Divinyl sulfide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
627-51-0 |
|---|---|
Molecular Formula |
C4H6S |
Molecular Weight |
86.16 g/mol |
IUPAC Name |
ethenylsulfanylethene |
InChI |
InChI=1S/C4H6S/c1-3-5-4-2/h3-4H,1-2H2 |
InChI Key |
UIYCHXAGWOYNNA-UHFFFAOYSA-N |
SMILES |
C=CSC=C |
Canonical SMILES |
C=CSC=C |
boiling_point |
84.0 °C |
melting_point |
20.0 °C 20°C |
Other CAS No. |
627-51-0 |
physical_description |
Liquid |
Synonyms |
divinyl sulfide divinylsulfide ethene, 1,1'-thiobis- ethylene sulfide thiirane vinyl sulfide |
Origin of Product |
United States |
Ii. Synthetic Methodologies for Divinyl Sulfide and Its Precursors
Indirect Synthesis Pathways
Elimination Reactions from Sulfur Mustard Analogues
Sulfur mustard (bis(2-chloroethyl) sulfide (B99878), HD) and its analogues serve as important precursors for divinyl sulfide synthesis through elimination reactions.
A common method for generating this compound involves the dehydrohalogenation of sulfur mustard or related compounds. This process typically entails the elimination of hydrogen chloride (HCl) from the precursor molecule. For instance, the reaction of bis(2-chloroethyl)sulfide with sodium ethoxide is a historical route to this compound. wikipedia.org Studies have indicated that in the presence of basic media, such as calcium oxide (AP-CaO), sulfur mustard undergoes elimination, yielding approximately 80% this compound. acs.org This transformation can proceed via a two-step dehydrochlorination mechanism, particularly when utilizing decontamination agents like DS2, where this compound is identified as the final product of the elimination pathway. tandfonline.com The reaction may also involve the transient formation of intermediate products, such as vinyl-2-chloroethyl sulfide, before the complete formation of this compound. researchgate.net
The efficiency and speed of dehydrohalogenation reactions are significantly influenced by the reaction environment, particularly the presence of basic media and specific additives. The dehydrohalogenation of sulfur mustard analogues requires a basic medium, such as sodium ethoxide, to facilitate the elimination of HCl. wikipedia.orgresearchgate.netmdpi.com The kinetics of these reactions can be dramatically enhanced by the addition of amine additives, such as diethylenetriamine (B155796) (DETA). mdpi.comresearchgate.net When DETA is present in the reaction mixture alongside sodium ethoxide, the rate of reaction for sulfur mustard can be accelerated by more than 120 times compared to reactions conducted with sodium ethoxide alone. mdpi.comresearchgate.net This catalytic effect can drastically reduce the reaction time, with the observed half-time for the disappearance of sulfur mustard dropping to as low as approximately one minute under such conditions. mdpi.comresearchgate.net The concentration and specific nature of the base used can also play a role in modulating the reaction rate and the distribution of products. researchgate.net
Table 1: Dehydrohalogenation of Sulfur Mustard Analogues
| Precursor | Reagent System | Product | Key Observations | References |
| Sulfur Mustard (HD) | Sodium ethoxide | This compound | Elimination of HCl; formation of vinyl-2-chloroethyl sulfide intermediate. | wikipedia.orgresearchgate.net |
| Sulfur Mustard (HD) | AP-CaO (solid base) | This compound | ~80% yield via elimination; 20% hydrolysis. | acs.org |
| Sulfur Mustard (HD) | DS2 (decontamination agent) | This compound | Final product of elimination; two-step dehydrochlorination. | tandfonline.com |
| Bis(2-chloroethyl)sulfide | Sodium ethoxide | This compound | Direct synthesis route. | wikipedia.org |
| Sulfur Mustard (HD) | Sodium ethoxide + Diethylenetriamine (DETA) | This compound | Reaction rate >120x faster than without DETA; half-life ~1 min. | mdpi.comresearchgate.net |
Carbene Insertion Reactions into Enethiols
An alternative synthetic strategy for divinyl sulfides involves the insertion of carbenes into enethiols. This method provides a pathway to access these compounds by forming new carbon-sulfur bonds through carbene chemistry. Specifically, the insertion of isopropylidenecarbene into enethiols has been demonstrated as an effective route for the synthesis of divinyl sulfides. acs.org
Transformations Involving Sulfur-Containing Reagents and Unsaturated Systems
This compound can also be synthesized through reactions that combine sulfur-containing reagents with unsaturated organic molecules, such as acetylene (B1199291). A notable method involves the reaction of acetylene with hydrogen sulfide in highly basic environments. researchgate.net Systems employing alkali metal hydroxides (e.g., KOH, NaOH) in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) have been utilized for this transformation. researchgate.net These reactions, typically conducted at elevated temperatures ranging from 80°C to 120°C, can yield this compound with reported yields between 25% and 80%. researchgate.net Another approach within this category includes the reaction of arylacetylenes with sodium sulfide, which directly leads to the formation of divinylsulfides. researchgate.net
Table 2: Synthesis of this compound via Sulfur Reagents and Unsaturated Systems
| Reactants | Reagent System | Product | Conditions | Yield Range | References |
| Acetylene, Hydrogen Sulfide | MOH/DMSO (M=Na, K), Alkali Hydroxide (B78521)/DMSO | This compound | 80-120 °C | 25-80% | researchgate.net |
| Arylacetylenes | Sodium Sulfide | Divinylsulfides | Not specified | Good to excellent | researchgate.net |
Compound List:
Acetylene
Arylacetylenes
Bis(2-chloroethyl)amine (HN-3, HN-0)
Bis(2-chloroethyl) ether (BCEE)
Bis(2-chloroethyl)sulfide
2-chloroethyl ethyl sulfide (CEES)
Diethylenetriamine (DETA)
this compound (DVS)
Enethiols
Hydrogen sulfide
Isopropylidenecarbene
Sodium ethoxide
Sodium sulfide
Sulfur mustard (HD)
Vinyl-2-chloroethyl sulfide
Iii. Mechanistic Investigations of Divinyl Sulfide Formation
Quantum Chemical Insights into Reaction Pathways
Quantum chemical calculations have become an indispensable tool for mapping the potential energy surfaces of chemical reactions, offering a detailed view of reaction mechanisms at a molecular level. For divinyl sulfide (B99878) formation, these computational studies have clarified the energetics and feasibility of proposed reaction pathways.
The formation of divinyl sulfide from acetylene (B1199291) and a sulfide source proceeds via a twofold nucleophilic addition. A key reaction is the addition of the hydrogen sulfide anion (hydrosulfide, HS⁻) to the carbon-carbon triple bond of acetylene. Quantum chemical studies have been employed to model this process, particularly in superbasic catalytic systems like potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO). researchgate.net
The mechanism involves two consecutive additions of acetylene:
First Addition: HS⁻ + HC≡CH → [H₂C=CHS]⁻ (Vinylthiolate anion)
Second Addition: [H₂C=CHS]⁻ + HC≡CH → [H₂C=CHSCH=CH]⁻ → H₂C=CHSCH=CH₂ (this compound)
Table 1: Summary of Energy Profile Findings for Nucleophilic Addition
| Reaction Step | Description | Energetic Characteristic |
|---|---|---|
| Step 1 | Nucleophilic attack of hydrosulfide (B80085) (HS⁻) on acetylene. | Rate-determining step with the highest activation barrier. |
| Intermediate | Formation of the vinylthiolate anion ([H₂C=CHS]⁻). | A stable intermediate species in the reaction pathway. |
| Step 2 | Nucleophilic attack of the vinylthiolate anion on a second acetylene molecule. | Proceeds with a significantly lower activation barrier than Step 1. |
The choice of catalytic system and the nucleophile significantly influences the reaction mechanism. Quantum chemical studies have performed comparative analyses of the addition of the hydrogen sulfide anion (HS⁻) versus the hydroxide anion (OH⁻) to acetylene within the same MOH/DMSO (where M = Na, K) superbasic media. researchgate.net
This comparative analysis is crucial because the vinylation of water (addition of OH⁻) is a competing reaction. The calculations help to understand the selectivity of the system towards the formation of this compound over divinyl ether. The results from these theoretical models provide insights into the relative activation barriers for the competing pathways, thereby explaining the experimental observations under different conditions. The superbasic nature of the MOH/DMSO system is shown to be highly effective in generating the necessary nucleophiles and promoting the addition reactions. researchgate.net
Kinetic Studies of this compound Generation
Kinetic studies provide experimental data on reaction rates, the influence of various parameters on these rates, and evidence for the existence of proposed intermediates. These studies are complementary to quantum chemical calculations and are essential for optimizing reaction conditions for the synthesis of this compound.
Experimental kinetic studies on the formation of this compound from acetylene and sodium hydrosulfide (NaSH) in aqueous DMSO have confirmed the findings from theoretical models. The rate-determining step is the initial addition of the hydrosulfide ion to one molecule of acetylene. researchgate.net The subsequent reaction, where the intermediate vinylthiolate adds to a second acetylene molecule, occurs at a much faster rate. researchgate.net
Rate constants for the formation of this compound have been measured at various temperatures, allowing for the determination of important activation parameters such as activation energy and the pre-exponential factor, which characterize the reaction's temperature dependence. researchgate.net
Table 2: Key Kinetic Findings for this compound Generation
| Kinetic Parameter | Finding | Implication |
|---|---|---|
| Rate-Determining Step | Addition of the hydrosulfide ion (HS⁻) to the first acetylene molecule. | The overall reaction rate is primarily controlled by the kinetics of this initial step. |
| Relative Reaction Rates | The addition of the second acetylene molecule is considerably more rapid than the first. | The intermediate vinylthiolate is highly reactive and is consumed quickly. |
| Activation Parameters | Rate constants at various temperatures have been experimentally measured. | Allows for the calculation of the activation energy, providing insight into the energy barrier of the rate-determining step. researchgate.net |
The kinetics of this compound formation are highly dependent on the catalytic system and reaction conditions.
Catalytic System: In the MOH/DMSO system, the strong base is crucial for generating the nucleophilic hydrosulfide anion from its source. The nature of the cation (e.g., Na⁺ vs. K⁺) can also influence the reaction kinetics.
Solvent: The use of DMSO is critical. As a polar aprotic solvent, it effectively solvates the cation while leaving the anion relatively "bare," thereby enhancing its nucleophilicity and increasing the reaction rate.
Water Concentration: In aqueous DMSO systems, the concentration of water has a significant impact. An increase in water concentration can lead to changes in the relative concentrations of NaSH and sodium sulfide (Na₂S), which in turn affects the yield of this compound. researchgate.net In reactions involving Na₂S, this compound formation can proceed from both SH⁻ and S²⁻ ions, creating multiple parallel reaction pathways. researchgate.net
In other catalytic systems, such as the synthesis of alkyl vinyl sulfides using a [K(18-crown-6)SBu] catalyst, the reaction kinetics show a zero-order dependence on the thiol and a first-order dependence on the catalyst. This suggests that the rate-determining step in that specific system is the addition of the non-dissociated catalyst-thiolate complex to acetylene. acs.org This highlights how different catalytic approaches can fundamentally alter the kinetic profile of vinyl sulfide formation.
The identification of intermediates is a cornerstone of mechanistic studies. For the reaction of acetylene with NaSH, kinetic and computational data strongly support the formation of sodium vinylthiolate as a key intermediate species. researchgate.net This intermediate is generated after the rate-limiting addition of the hydrosulfide ion to the first molecule of acetylene. Its high reactivity ensures that it is quickly consumed in the subsequent, faster reaction with a second acetylene molecule to yield the final this compound product.
When sodium sulfide (Na₂S) is used as the sulfur source, the reaction becomes more complex. This compound is formed through pathways originating from both the hydrosulfide (SH⁻, formed from the hydrolysis of S²⁻) and the sulfide (S²⁻) ions, indicating multiple active nucleophiles and likely multiple parallel pathways and sets of intermediates. researchgate.net
Iv. Reactivity and Transformation Pathways of Divinyl Sulfide
Electrophilic Addition Reactions
The electron-rich double bonds of divinyl sulfide (B99878) are susceptible to attack by electrophiles, initiating reactions that often result in the formation of new heterocyclic systems.
The reaction of divinyl sulfide with selenium dihalides, such as selenium dichloride (SeCl₂) and selenium dibromide (SeBr₂), is a well-studied transformation that provides a pathway to novel selenium-containing heterocycles. researchgate.netmdpi.com These reactions are typically carried out in solvents like chloroform (B151607) and can be sensitive to temperature, which influences the product distribution. researchgate.netmdpi.com
The addition of selenium dihalides to this compound has been a subject of regioselectivity and stereoselectivity investigations. The reaction of selenium dichloride with this compound at a low temperature of -50°C in chloroform proceeds regioselectively to afford the six-membered heterocycle, 2,6-dichloro-1,4-thiaselenane, in a quantitative yield with a diastereomeric ratio of 6:1. researchgate.net Similarly, the reaction with selenium dibromide at -55°C yields the corresponding 2,6-dibromo-1,4-thiaselenane. mdpi.com These reactions initially form the six-membered 1,4-chalcogenaselenanes, which are often thermodynamically less stable and can isomerize to five-membered rings. oulu.fi Quantum chemical calculations have been employed to understand the reaction route of selenium dichloride with this compound, supporting the experimental observations. mdpi.com
A key feature of the reaction between this compound and selenium dihalides is the formation and subsequent rearrangement of thiaselenane and thiaselenolane ring systems. oulu.fi
When the reaction of selenium dichloride with this compound is conducted at room temperature, a mixture of products is obtained: the initially formed 2,6-dichloro-1,4-thiaselenane and its rearranged, five-membered isomer, 5-chloro-2-chloromethyl-1,3-thiaselenolane. researchgate.net Over time in chloroform solution, the six-membered thiaselenane spontaneously rearranges to the five-membered thiaselenolane. researchgate.net The presence of a base like pyridine (B92270) can significantly influence the reaction outcome. For instance, treating 2,6-dichloro-1,4-thiaselenane with pyridine leads to the formation of 2-chloromethyl-1,3-thiaselenole in a high yield of 95%. researchgate.net
A similar pattern is observed with selenium dibromide. The reaction at room temperature in chloroform primarily yields 5-bromo-2-bromomethyl-1,3-thiaselenolane and its dehydrobromination product, 2-bromomethyl-1,3-thiaselenole. mdpi.com However, at -55°C, the intermediate 2,6-dibromo-1,4-thiaselenane can be isolated, which then rearranges to the five-membered heterocycles. mdpi.com The solvent also plays a crucial role; in a nonpolar solvent like carbon tetrachloride, the rearrangement of the six-membered thiaselenane is slower, allowing for its isolation in quantitative yield. mdpi.com The rearrangement of the six-membered thiaselenane to the five-membered thiaselenolane is proposed to proceed through a seleniranium intermediate, involving the cleavage of the Se-CH₂ bond and contraction of the ring. mdpi.com
The following table summarizes the key products from the reaction of this compound with selenium dihalides under different conditions.
| Selenium Dihalide | Reaction Temperature | Solvent | Major Product(s) | Yield (%) | Diastereomeric Ratio | Citation |
| SeCl₂ | -50°C | Chloroform | 2,6-dichloro-1,4-thiaselenane | Quantitative | 6:1 | researchgate.net |
| SeCl₂ | Room Temp | Chloroform | 2,6-dichloro-1,4-thiaselenane & 5-chloro-2-chloromethyl-1,3-thiaselenolane | - | - | researchgate.net |
| SeCl₂ | Room Temp (with Pyridine) | Chloroform | 2-chloromethyl-1,3-thiaselenole | 95 | - | researchgate.net |
| SeBr₂ | -55°C | Chloroform | 2,6-dibromo-1,4-thiaselenane | - | - | mdpi.com |
| SeBr₂ | Room Temp | Chloroform | 5-bromo-2-bromomethyl-1,3-thiaselenolane & 2-bromomethyl-1,3-thiaselenole | 78 & 17 | 3:2 (for thiaselenolane) | mdpi.com |
| SeBr₂ | - | Carbon Tetrachloride | 2,6-dibromo-1,4-thiaselenane | Quantitative | - | mdpi.com |
This compound participates in annulation reactions with sulfenyl halides, such as 8-quinolinesulfenyl halides, to form condensed heterocyclic systems. mdpi.comresearchgate.netresearchgate.net These reactions are regioselective. For example, the reaction of 8-quinolinesulfenyl chloride with this compound in methylene (B1212753) chloride at room temperature for 24 hours results in the formation of 3-(vinylsulfanyl)-2H,3H- mdpi.comresearchgate.netthiazino[2,3,4-ij]quinolin-4-ium chloride in 94% yield. mdpi.com The addition of the sulfur atom from the sulfenyl halide occurs exclusively at the β-position of one of the vinyl groups of this compound, following the "Markovnikov direction". mdpi.com This regioselectivity is a key feature of these annulation reactions. mdpi.comnih.govnih.gov
Reactions with Chalcogen Dihalides (e.g., Selenium Dichloride, Dibromide)
Nucleophilic Addition Reactions
The vinyl groups of this compound are also susceptible to nucleophilic attack, particularly when activated by appropriate reagents or reaction conditions.
Superbasic media, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO), can be used to generate highly reactive sulfur-containing anions. lookchem.com These systems enhance the nucleophilicity of species like the hydrogen sulfide anion (HS⁻). isu.rugoogle.ruresearcher.life While the primary application of this system is the synthesis of this compound itself from acetylene (B1199291) and a sulfur source, the principles of activating sulfur nucleophiles in such media are relevant to their potential addition to existing this compound. lookchem.comchemprob.orgacs.org The high basicity of these systems can deprotonate precursors to generate potent nucleophiles that can then add to the double bonds of this compound, although specific examples of this reaction with this compound as the starting material are less commonly detailed than its synthesis. The general principle involves increasing the reactivity of nucleophiles through deprotonation and desolvation in the superbasic medium. acs.org
Oxidation Reactions
The sulfur atom in this compound can be selectively oxidized to form divinyl sulfoxide and subsequently divinyl sulfone. These oxidized derivatives are themselves important reagents in organic synthesis, with the double bonds being activated for nucleophilic conjugate additions. thieme-connect.com
The selective oxidation of sulfides to sulfoxides or sulfones can be achieved using various oxidizing agents. researchgate.net Hydroperoxides, in the presence of molybdenum salt catalysts, have been shown to be effective for preparing sulfoxides and sulfones in high yields. researchgate.net Hydrogen peroxide (H₂O₂) is another common oxidant used for this transformation. wikipedia.org For instance, bis(2-hydroxyethyl)sulfide is oxidized with hydrogen peroxide to the corresponding sulfone before being converted to divinyl sulfone. wikipedia.org The selectivity towards either the sulfoxide or the sulfone can often be controlled by the reaction conditions and the stoichiometry of the oxidant. whiterose.ac.ukacs.org For example, in certain catalytic systems, using a lower ratio of H₂O₂ to sulfide favors the formation of the sulfoxide, while higher ratios lead to the sulfone. whiterose.ac.uk The oxidation of this compound to divinyl sulfoxide and divinyl sulfone significantly alters the reactivity of the vinyl groups, making them excellent Michael acceptors. thieme-connect.comacs.org
Table 2: Oxidation Products of this compound Derivatives
| Starting Material | Oxidizing System | Product | Application of Product | Citation |
|---|---|---|---|---|
| This compound derivatives | Suitable oxidizing agents | Divinyl sulfoxides | Substrates for nucleophilic additions, synthesis of heterocycles | thieme-connect.comresearchgate.net |
| This compound derivatives | Suitable oxidizing agents | Divinyl sulfones | Substrates for nucleophilic additions, synthesis of heterocycles | thieme-connect.comresearchgate.net |
| Bis(2-hydroxyethyl)sulfide | Hydrogen peroxide | Bis(2-hydroxyethyl)sulfone | Precursor to Divinyl sulfone | wikipedia.org |
Free-Radical Reactions and Radical Polymerization Initiation
This compound is a highly reactive monomer in free-radical polymerization and copolymerization. mdpi.com It can undergo polymerization initiated by radical initiators like azobisisobutyronitrile (AIBN) to produce soluble high polymers. researchgate.net This solubility is attributed to a bicyclic cyclopolymerization process. researchgate.net
This compound also participates in copolymerization with various vinyl monomers. The kinetics of the free-radical copolymerization of styrene (B11656) with this compound have been studied, demonstrating the incorporation of the this compound unit into polymer chains. researchgate.net In these reactions, this compound can act as a cross-linking agent. chinesechemsoc.org The use of specific initiators, known as iniferters (initiator-transfer agent-terminator), like N,N′-bis(vinyloxyethyl)thiuram disulfide, allows for a "living chain" mechanism in the copolymerization of methyl methacrylate (B99206) and this compound. researchgate.net Furthermore, this compound is listed among monomers suitable for emulsion polymerization processes using free radical redox initiator systems. google.comgoogle.com The dynamic sulfur bonds in polymers like poly(S-divinylbenzene) can undergo radical formation at lower temperatures than elemental sulfur, initiating polymerization with other monomers. nih.gov
Table 3: Polymerization Involving this compound
| Polymerization Type | Monomers | Initiator/Catalyst | Key Finding | Citation |
|---|---|---|---|---|
| Free-radical polymerization | This compound | Azobisisobutyronitrile (AIBN) | Forms soluble high polymer via bicyclic cyclopolymerization. | researchgate.net |
| Free-radical copolymerization | Styrene, this compound | N,N′-bis(vinyloxyethyl)thiuram disulfide (iniferter) | Rate of polymerization decreases with increasing iniferter concentration. | researchgate.net |
| Copolymerization | Methyl methacrylate, this compound | N,N′-bis(vinyloxyethyl)thiuram disulfide (iniferter) | Achieves a "living chain" mechanism. | researchgate.net |
Reactions Leading to Functionalized Organic Systems
This compound is a key building block for the synthesis of more complex functionalized organic systems. Its double bonds are susceptible to various addition reactions, leading to a diverse array of structures.
One important transformation is the addition of thiols. For example, secondary phosphine (B1218219) sulfides readily add to divinyl sulfone (the oxidized form of this compound) in the presence of a base like KOH to yield bis[2-(diorganylthiophosphoryl)-ethyl] sulfones. researchgate.net Under specific conditions, the reaction can be controlled to yield the monoadduct. researchgate.net Similarly, divinyl sulfone serves as a versatile cross-linking agent, reacting with various nucleophiles. researchgate.net It can be used to functionalize surfaces like silica (B1680970) through oxa-Michael addition reactions with surface silanol (B1196071) groups, allowing for the immobilization of various molecules. acs.org
The reaction of this compound with sulfur dichloride and (trimethylsilyl)acetylene leads to stereoselectively formed E,E-bis-(2-chloro-2-trimethylsilylvinyl) sulfide, which can be desilylated to provide E,E-bis-(2-chlorovinyl) sulfide. researchgate.net Additionally, divinyl sulfone can undergo bis-heteronucleophilic Michael addition with primary amines to afford S,S-dioxothiomorpholine derivatives, which are of interest for their therapeutic potential. acs.org Nucleophilic addition of sodium thiolate, generated from 2-bromomethyl-1,3-thiaselenole, to divinyl sulfone can be controlled to give addition at either one or both double bonds, leading to functionalized dihydro-1,4-thiaselenin derivatives. mdpi.com
Table 4: Functionalization Reactions of this compound and its Derivatives
| Substrate | Reagent | Product Type | Citation |
|---|---|---|---|
| Divinyl sulfone | Secondary phosphine sulfides | Bis[2-(diorganylthiophosphoryl)-ethyl] sulfones | researchgate.net |
| This compound | Sulfur dichloride, (Trimethylsilyl)acetylene | E,E-bis-(2-chlorovinyl) sulfide (after desilylation) | researchgate.net |
| Divinyl sulfone | Primary amines | S,S-Dioxothiomorpholine derivatives | acs.org |
| Divinyl sulfone | Sodium dihydro-1,4-thiaselenin-2-ylthiolate | Functionalized dihydro-1,4-thiaselenin derivatives | mdpi.com |
V. Derivatives and Functionalized Divinyl Sulfide Systems
Spectroscopic Characterization Techniques for Derivatives
The structural elucidation and confirmation of divinyl sulfide (B99878) derivatives rely heavily on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and sometimes ⁷⁷Se), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide detailed insights into the molecular architecture, functional groups, and connectivity within the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for characterizing divinyl sulfide derivatives, offering precise information about the hydrogen and carbon environments.
¹H NMR Spectroscopy: Provides data on the number, type, and connectivity of protons. The vinyl protons of this compound derivatives typically resonate in distinct regions. Terminal vinyl protons (=CH₂) generally appear as doublets in the range of δ 5.0–5.4 ppm, while the internal vinyl protons (=CH–) are observed as doublets or doublets of doublets between δ 6.4–6.8 ppm. The coupling constants between these protons are characteristic of their geometric configuration (E/Z isomers) and the presence of adjacent substituents. Protons on carbons directly bonded to sulfur or selenium atoms exhibit chemical shifts that vary depending on the specific derivative, often appearing as multiplets or more complex splitting patterns in the range of δ 2.8–5.1 ppm. For instance, in selenium-containing derivatives, protons adjacent to selenium can show characteristic coupling to the ⁷⁷Se nucleus researchgate.netmdpi.commdpi.com.
¹³C NMR Spectroscopy: This technique reveals the carbon skeleton. The carbon atoms of the vinyl groups are particularly diagnostic. Terminal vinyl carbons (=CH₂) typically resonate around δ 113–114 ppm, while internal vinyl carbons (=CH–) are found in the δ 120–147 ppm range. Carbons directly attached to sulfur or selenium atoms show characteristic shifts that are influenced by the heteroatom. In selenium-substituted compounds, direct coupling between carbon and selenium (¹JSeC, ²JSeC) can be observed, providing further structural confirmation mdpi.commdpi.comconicet.gov.ar.
⁷⁷Se NMR Spectroscopy: For this compound derivatives containing selenium, ⁷⁷Se NMR spectroscopy is crucial. It directly probes the selenium environment, providing chemical shifts that are highly sensitive to the oxidation state and bonding of selenium. These shifts can range widely, for example, from δ 213 to 530 ppm for various selenium-containing heterocycles derived from this compound mdpi.com.
Table 1: Typical ¹H NMR Chemical Shifts for this compound Derivatives
| Proton Type | Typical Chemical Shift (δ, ppm) | Description | Relevant References |
| Terminal Vinyl (=CH₂) | 5.0–5.4 | Appear as doublets, often with large coupling constants (trans/cis). | mdpi.commdpi.comconicet.gov.arrsc.org |
| Internal Vinyl (=CH–) | 6.4–6.8 | Appear as doublets or doublets of doublets, indicating coupling patterns. | mdpi.commdpi.comconicet.gov.arrsc.org |
| Protons α to Sulfur/Selenium | 2.8–5.1 | Highly variable, depends on substitution and ring structure. | researchgate.netmdpi.commdpi.com |
| Protons on adjacent saturated carbons | 1.4–3.9 | Observed in cyclic or saturated derivatives. | researchgate.netmdpi.com |
Table 2: Typical ¹³C NMR Chemical Shifts for this compound Derivatives
| Carbon Type | Typical Chemical Shift (δ, ppm) | Description | Relevant References |
| Terminal Vinyl (=CH₂) | 113–114 | Characteristic signal for the =CH₂ moiety. | mdpi.commdpi.comconicet.gov.arrsc.org |
| Internal Vinyl (=CH–) | 120–147 | Signals are sensitive to substituents and geometric isomerism. | mdpi.commdpi.comconicet.gov.arrsc.org |
| Carbons α to Sulfur/Selenium | 17–59 | Highly variable; selenium-bound carbons may show large ¹JSeC coupling. | researchgate.netmdpi.commdpi.com |
| Carbons in heterocyclic rings | Variable | Shifts depend on the ring size, heteroatom, and substitution pattern. | researchgate.netmdpi.commdpi.com |
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify characteristic functional groups present in this compound derivatives. Key vibrational modes include:
C=C Stretching: Typically observed in the region of 1580–1600 cm⁻¹.
C-H Stretching (Vinyl): Appears around 3016–3024 cm⁻¹.
C-H Bending (Out-of-Plane): Characteristic bands for vinyl groups are often found near 930–940 cm⁻¹.
C-S Stretching: These vibrations are generally weaker and occur in the fingerprint region, often between 600–800 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group / Vibration | Typical Absorption Frequency (cm⁻¹) | Description | Relevant References |
| C=C Stretching | 1580–1600 | Indicates the presence of alkene functionalities. | conicet.gov.arrsc.org |
| C-H Stretching (Vinyl) | 3016–3024 | Vibrations of the vinyl C-H bonds. | conicet.gov.arrsc.org |
| C-H Bending (Vinyl) | 930–940 | Out-of-plane bending modes of vinyl C-H bonds. | conicet.gov.arrsc.org |
| C-S Stretching | 600–800 (approx.) | Often weak, but can indicate the presence of the sulfide linkage. | conicet.gov.arrsc.org |
Mass Spectrometry (MS)
Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is vital for determining the molecular weight and fragmentation patterns of this compound derivatives. The molecular ion peak ([M]⁺) provides direct evidence for the molecular formula. Fragmentation patterns yield information about the structure by showing characteristic losses of small molecules or fragment ions resulting from bond cleavages within the molecule. For example, mass spectra of this compound derivatives have shown molecular ions and fragment peaks corresponding to the loss of vinyl groups or other substituents mdpi.comconicet.gov.arresearchgate.net.
Vi. Polymerization and Material Science Applications of Divinyl Sulfide
Divinyl Sulfide (B99878) as a Monomer and Cross-linking Agent
Divinyl sulfide (DVS) serves a dual role in polymer synthesis: it can act as a primary monomer to build polymer chains or as a cross-linking agent to create three-dimensional network structures. The presence of two vinyl groups allows DVS to react at both ends, bridging polymer chains and thereby increasing the molecular weight, rigidity, and thermal stability of the resulting polymer tandfonline.commdpi.com. When used as a cross-linking agent, DVS contributes to the formation of insoluble, network polymers, which are crucial for applications requiring enhanced mechanical strength and solvent resistance researchgate.net. For instance, in the synthesis of ion-exchange resins, divinylbenzene (B73037) (a related compound) is commonly used as a cross-linking agent with styrene (B11656) to form a robust polymer matrix taylorandfrancis.com. Similarly, divinyl sulfone (DVS), a different compound, is known for its ability to form dense networks with short chains between cross-links due to its low molecular weight and limited distance between vinyl groups nih.gov. While this compound itself is less frequently cited in this specific context compared to divinylbenzene or divinyl sulfone, its bifunctional nature inherently positions it as a valuable cross-linking monomer.
Free-Radical Copolymerization Studies
This compound readily participates in free-radical copolymerization with a wide range of vinyl monomers. This process allows for the creation of copolymers with tailored properties by combining the characteristics of DVS with those of other monomers.
Kinetics of Copolymerization (e.g., with Styrene, Methyl Methacrylate)
The kinetics of free-radical copolymerization involving this compound have been investigated with common monomers like styrene and methyl methacrylate (B99206). Studies have shown that the rate of polymerization can be influenced by the presence of specific additives, such as iniferters researchgate.net. For example, research on the copolymerization of styrene with this compound in the presence of N,N′-bis(vinyloxyethyl)thiuram disulfide as an iniferter indicated that the polymerization rate decreases with increasing iniferter concentration researchgate.net. Similarly, the copolymerization of methyl methacrylate and this compound has been studied, with findings suggesting that the use of an iniferter can lead to pseudoliving polymerization characteristics acs.orgresearchgate.net. These studies provide insights into the reaction mechanisms and the influence of different chemical environments on the polymerization kinetics, including the determination of monomer reactivity ratios, which are critical for predicting copolymer composition.
Influence of Initiators and Iniferters on Polymerization
Initiators are essential for generating the free radicals that drive the polymerization process. Various initiators, such as azo compounds (e.g., AIBN) and peroxides, can be employed in the free-radical polymerization of this compound researchgate.net. Furthermore, the use of iniferters, which are initiators that can also act as chain transfer agents, allows for a greater degree of control over the polymerization process. Iniferters, such as those containing dithiocarbamate (B8719985) groups, can lead to "living" or controlled radical polymerization, minimizing irreversible termination reactions and enabling the synthesis of polymers with well-defined molecular weights and architectures google.compsu.edupsu.educore.ac.uk. Studies have shown that the presence of an iniferter can affect the polymerization rate and the morphology of the resulting polymer particles researchgate.net. For instance, N,N′-bis(vinyloxyethyl)thiuram disulfide has been used as an iniferter in the copolymerization of styrene with this compound, demonstrating a reduction in polymerization rate with increased iniferter concentration researchgate.net.
Morphological Evolution and Supramolecular Structure Formation in Copolymers
The copolymerization of this compound can lead to the formation of complex polymer structures, including microgels and particles with organized supramolecular architectures. Electron microscopy studies of copolymers formed during the process have revealed the evolution of the polymer phase morphology, characterized by the self-organization of secondary supramolecular structures into spheroids with diameters ranging from 0.1 to 10 μm researchgate.net. These observations suggest that the polymerization conditions and the presence of specific agents like iniferters can influence not only the chemical composition but also the physical arrangement of polymer chains, leading to the formation of well-defined micro- and nanostructures researchgate.net. Such controlled morphological development is crucial for advanced material applications, including the creation of functional microparticles or the design of materials with specific surface properties.
Inverse Vulcanization Processes Utilizing this compound
Inverse vulcanization is a process that involves the copolymerization of elemental sulfur with organic monomers, typically those containing vinyl groups, to produce sulfur-rich polymers mdpi.comacs.orgd-nb.info. This compound, with its two vinyl functionalities, is a potential candidate monomer for these processes, contributing to the stabilization of the polysulfide chains formed from elemental sulfur and creating cross-linked polymeric networks mdpi.comacs.org. Traditional inverse vulcanization often requires high temperatures (above 160 °C) jove.com.
Low-Temperature Polymerization Strategies
Research into inverse vulcanization has explored strategies to lower the reaction temperatures, which can expand the range of compatible monomers and improve process safety d-nb.infojove.com. For instance, the use of dynamic sulfur bonds within prepolymers, such as poly(S-divinylbenzene), has been demonstrated to initiate polymerization at significantly lower temperatures (e.g., 90 °C) compared to conventional methods jove.com. These lower temperatures are achieved because the S-S bonds in the prepolymer are less stable than those in elemental sulfur (S8), allowing for radical formation at milder conditions jove.com. While specific studies detailing this compound's direct use in low-temperature inverse vulcanization are less prevalent in the initial search results, the general principle of using sulfur-containing monomers with dynamic sulfur bonds to enable lower temperature processes is established jove.com. This suggests that this compound, as a vinyl-containing sulfur compound, could potentially benefit from or be integrated into such milder polymerization strategies for inverse vulcanization.
Vii. Computational and Theoretical Studies of Divinyl Sulfide
Theoretical Investigations of Photophysical Properties of Divinyl Sulfide-Based Chromophores
Computational and theoretical studies play a crucial role in understanding and predicting the photophysical behavior of molecules, particularly those designed for optoelectronic applications. Divinyl sulfide (B99878) (DVS) and its oxidized derivatives, divinyl sulfoxide (B87167) and divinyl sulfone, serve as versatile building blocks for creating advanced chromophores. These studies leverage quantum chemical methods to elucidate electronic transitions, charge transfer characteristics, and structure-property relationships, guiding the rational design of materials with tailored optical properties.
Theoretical investigations often employ Time-Dependent Density Functional Theory (TD-DFT) for calculating excitation energies, absorption spectra, and emission properties rsc.orgresearchgate.netresearchgate.netchemrxiv.orgnih.gov. Common computational setups involve functionals such as B3LYP, PBE1PBE, and CAM-B3LYP, often paired with basis sets like cc-pVDZ or jun-cc-pVTZ, to accurately model the electronic structure and excited states of these systems rsc.orgresearchgate.netresearchgate.net.
Key Theoretical Findings and Trends:
Intramolecular Charge Transfer (ICT) States: this compound-based molecules are frequently designed as donor-π-acceptor (D-π-A) or quadrupolar (D-π-A-π-D) chromophores. Theoretical calculations reveal that the this compound moiety, particularly when oxidized to sulfoxide or sulfone, can act as an electron-withdrawing group, facilitating intramolecular charge transfer (ICT) upon photoexcitation rsc.orgresearchgate.net. The extent of charge separation and ICT is found to be modulated by the oxidation state of the sulfur atom and the nature of the electron-donating groups.
Effect of Sulfur Oxidation State: Theoretical studies have systematically investigated the impact of oxidizing the sulfur atom in this compound derivatives. Oxidation from sulfide to sulfoxide and further to sulfone generally leads to enhanced charge separation and a more pronounced ICT character. This trend is often reflected in a bathochromic shift (redshift) of absorption and emission maxima, indicating lower energy electronic transitions rsc.orgresearchgate.net. For example, studies on pyrene- and triphenylamine-containing this compound derivatives showed that increasing the oxidation state of sulfur improved charge separation, enabling a more efficient ICT state rsc.orgresearchgate.net.
Solvatochromic Effects: The presence of ICT states in this compound-based chromophores is often corroborated by solvatochromic studies. Theoretical predictions and experimental observations indicate a redshift in emission maxima with increasing solvent polarity. This phenomenon is attributed to the stabilization of the polar excited state by polar solvents, which is characteristic of molecules with significant charge transfer character rsc.orgresearchgate.net.
Two-Photon Absorption (TPA) Properties: this compound and sulfone derivatives have also been explored for their potential in two-photon absorption applications. Theoretical calculations, such as those employing TD-DFT with response theory, are used to predict TPA cross-sections. These studies aim to identify structural modifications that enhance TPA efficiency, often linking it to the molecule's quadrupolar charge-transfer characteristics researchgate.netdntb.gov.ua.
Structure-Property Relationships: Theoretical analyses provide insights into how molecular architecture influences photophysical properties. For instance, the electron-donating strength of appended groups, the conjugation length, and the electronic nature of the sulfur center can be systematically tuned to control absorption wavelengths, fluorescence quantum yields, and charge transport properties rsc.orgresearchgate.netmdpi.com.
Illustrative Trends in Photophysical Properties:
The following table summarizes general trends observed in theoretical studies concerning the effect of sulfur oxidation state on photophysical properties of this compound-based chromophores, drawing from findings on representative D-π-A systems.
| Property/Derivative | This compound (Sulfide) | Divinyl Sulfoxide (S=O) | Divinyl Sulfone (SO₂) |
| Electron-Withdrawing Character | Moderate | Stronger | Strongest |
| Charge Separation | Moderate | Enhanced | Most Enhanced |
| ICT State Strength | Moderate | Stronger | Strongest |
| Absorption Maxima | Shorter wavelength | Redshifted | Further Redshifted |
| Emission Maxima | Shorter wavelength | Redshifted | Further Redshifted |
| Solvatochromism | Moderate redshift | Significant redshift | More Significant redshift |
Note: The specific numerical values for absorption/emission wavelengths and solvatochromic shifts are highly dependent on the specific molecular structure (e.g., donor groups, π-linker) and are not universally applicable to all this compound-based chromophores. The table illustrates general trends observed in theoretical investigations.
These theoretical insights are invaluable for designing new chromophores with predictable and tunable photophysical characteristics for applications in organic electronics, fluorescent probes, and nonlinear optics.
Compound List:
this compound
Divinyl sulfoxide
Divinyl sulfone
Phenyl(2-(pyren-1-yl)vinyl)sulfane (P2)
N,N-Diphenyl-4-(2-(phenylsulfinyl)vinyl)aniline (P3)
N,N-Diphenyl-4-(2-(phenylsulfonyl)vinyl)aniline (P5)
Viii. Analytical Methodologies in Divinyl Sulfide Research
Spectroscopic Techniques for Mechanistic and Structural Analysis
Spectroscopy is fundamental to the analysis of divinyl sulfide (B99878), providing detailed insight into its electronic and molecular structure, as well as the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of divinyl sulfide and its derivatives. Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of atoms within the molecule.
In the ¹³C NMR spectrum of copolymers formed from reactions involving divinyl groups, the disappearance of alkene carbon peaks and the emergence of new C–S peaks, typically in the range of δ = 20–60 ppm, confirms the successful cross-linking reaction between the vinyl monomer and sulfur. nih.gov Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between CH, CH₂, and CH₃ groups, further clarifying the structure. For instance, DEPT-90 experiments confirm the presence of CH peaks, while the inversion of peaks in DEPT-135 can indicate CH₂ groups. nih.gov The disappearance of signals in certain regions of a DEPT-135 spectrum can also point to non-protonated carbons. nih.gov
Advanced two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are employed for a complete structural analysis by correlating proton and carbon signals. acs.org An HSQC-DEPT experiment, for example, can provide definitive evidence for the presence of specific groups by correlating the signals from both ¹H and ¹³C nuclei. acs.org In studies of symmetric and asymmetric divinyl sulfides, ¹H and ¹³C NMR spectra are routinely used to confirm the structure of the synthesized products and determine the ratio of geometric isomers (E/Z). conicet.gov.ar
Table 1: Representative NMR Data for this compound Derivatives Note: Chemical shifts (δ) are illustrative and can vary based on solvent and specific molecular structure.
| Nucleus | Technique | Typical Chemical Shift (ppm) | Structural Information | Source |
|---|---|---|---|---|
| ¹H | Standard NMR | 5.0 - 6.0 | Vinyl Protons (CH₂=CH–) | |
| ¹³C | Standard NMR | 20 - 60 | Aliphatic carbons bonded to sulfur (C-S) | nih.gov |
| ¹³C | DEPT-90 | ~34 - 40 | Confirms presence of CH groups | nih.gov |
| ¹³C | DEPT-135 | ~48 (inverted) | Suggests presence of CH₂ groups | nih.gov |
| ¹H-¹³C | HSQC | Correlated signals | Confirms C-H connectivity for full structural assignment | acs.org |
Mass spectrometry is a powerful technique for identifying reaction products by determining their mass-to-charge ratio (m/z) and fragmentation patterns. In the context of this compound research, MS, particularly when coupled with gas chromatography (GC-MS), is used to identify intermediates and final products in complex reaction mixtures. mdpi.com
For example, in the study of sulfur mustard decontamination, the reaction proceeds through an elimination mechanism, where this compound is the final product. mdpi.com Mass spectra of the compounds present in the reaction mixture are compared against spectral libraries like the NIST library to confirm their identity. mdpi.com The electron impact (EI) ionization mode is commonly used, and the resulting fragmentation patterns are characteristic of the molecular structure. mdpi.com The mass spectrum for divinyl sulfone, a related compound, has been identified and is noted as not being available in all MS databases, highlighting the importance of experimental determination. researchgate.netresearchgate.net
MS is also employed for kinetic monitoring. By analyzing samples taken at different time intervals, the disappearance of reactants and the formation of products like this compound can be tracked. mdpi.com This allows for the determination of reaction rates and half-lives. For instance, the rapid formation of this compound from sulfur mustard can be observed, with its peak appearing in chromatograms just minutes after the reaction starts. mdpi.com
Infrared (IR) spectroscopy is used to identify functional groups within a molecule based on their characteristic vibrational frequencies. In the analysis of this compound and its derivatives, IR spectra can confirm the presence of key structural features. For example, the C-S stretching vibration typically appears in the 600–700 cm⁻¹ region. In studies of related compounds like divinyl sulfone, the S=O bond stretching frequency is a key indicator, appearing around 1130 cm⁻¹. researchgate.net The presence of vinyl groups is also confirmed by their characteristic C=C and =C-H stretching and bending vibrations.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. This technique is useful for both qualitative analysis and quantitative determination. rsc.org For π-conjugated systems involving vinyl sulfides, UV-Vis spectra show absorption maxima (λmax) that are characteristic of the chromophore. conicet.gov.ar The technique can be used to study polysulfide copolymers, providing information about their electronic structure. researchgate.net According to Beer-Lambert Law, the absorbance at a specific wavelength is directly proportional to the concentration of the substance, allowing for quantitative analysis. rsc.org
Table 2: Key Spectroscopic Frequencies for this compound and Related Compounds
| Spectroscopy | Functional Group / Feature | Typical Wavenumber (cm⁻¹) / Wavelength (nm) | Source |
|---|---|---|---|
| IR | C-S Stretch | 600 - 700 | |
| IR | S=O Stretch (in sulfones) | ~1130 | researchgate.net |
| UV-Vis | π → π* transition | Variable, depends on conjugation | rsc.orgconicet.gov.ar |
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical state of the elements within the top 50-100 Å of a material's surface. eag.com In research related to sulfur compounds, XPS is particularly valuable for distinguishing between different oxidation states of sulfur, such as sulfide, sulfone, or sulfate. eag.com
The technique works by irradiating a surface with monochromatic X-rays, causing the emission of photoelectrons. eag.com The binding energy of these photoelectrons is characteristic of the element and its chemical environment. For sulfur, the S 2p binding energy provides a clear distinction between species. For example, studies on self-assembled monolayers on gold have shown that bound thiolate species have an S 2p₃/₂ binding energy around 162 eV, while unbound thiols or disulfides appear at higher binding energies of 163.5 to 164 eV. acs.org This allows researchers to analyze the interaction of organosulfur compounds with surfaces, such as the formation of metallic sulfides on steel surfaces in anti-wear studies. tandfonline.com
Chromatographic Methods for Separation and Quantification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. mdpi.com It is a cornerstone technique in the analysis of reactions involving this compound.
GC-MS is extensively used to analyze complex reaction mixtures, separating components before they are detected and identified by the mass spectrometer. tandfonline.com For example, in the degradation of sulfur mustards, GC-MS is used to monitor the progress of the reaction by identifying the intermediate vinyl product and the final this compound product. tandfonline.comtandfonline.com The retention time (tR) from the GC provides one level of identification, which is then confirmed by the mass spectrum of the eluting compound. tandfonline.comtandfonline.com This method allows for the clear identification of products even in complex matrices, such as extracts from concrete surfaces where mustard degradation products like chloroethyl vinyl sulfide (CEVS) and this compound (DVS) were analyzed. dtic.mil
The quantitative capabilities of GC-MS are vital for kinetic studies. tandfonline.com By creating a calibration curve with standards, the concentration of reactants and products in samples taken at various time points can be determined. This allows for the calculation of reaction rates and the elucidation of reaction mechanisms. tandfonline.comresearchgate.net For example, the conversion of sulfur mustard to this compound via a two-step dehydrochlorination can be monitored quantitatively, showing the rapid conversion of the intermediate vinyl product to the final divinyl product. tandfonline.com
High Performance Liquid Chromatography (HPLC) for Product Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of complex mixtures resulting from chemical reactions involving this compound. In the context of thiol-ene polymerizations, where this compound can react with multifunctional thiols, a variety of products including mono-adducts, di-adducts, and oligomeric species may be formed. HPLC allows for the effective separation and quantification of these various products from the unreacted monomers.
For instance, in studies of thiol-ene click reactions, real-time HPLC can be used to monitor the consumption of reactants and the formation of products. This provides critical data for understanding reaction kinetics and optimizing reaction conditions. Similarly, HPLC is employed to analyze the degradation products of sulfur-containing compounds, which can include this compound derivatives like divinyl sulfoxide (B87167) and divinyl sulfone. researchgate.net The technique's high resolution and sensitivity are vital for distinguishing between structurally similar molecules and quantifying their presence in a mixture. nih.gov The choice of stationary phase, mobile phase composition, and detector is tailored to the specific properties of the analytes. For example, a mixed-mode column can be used to retain and separate polar compounds like Divinyl sulfone using a simple acetonitrile/water mobile phase, with detection typically carried out using a UV detector. sielc.com
Table 1: Illustrative HPLC Parameters for Divinyl Sulfone Analysis
| Parameter | Value |
|---|---|
| Column | Primesep 100, 4.6x150 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water (1/99) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 200 nm |
| Retention Time | ~5.8 min |
This table is based on an example method for Divinyl sulfone and illustrates typical parameters. Actual conditions may vary based on the specific reaction mixture and analytical goals. sielc.com
Calorimetry for Polymerization Kinetics Studies
Calorimetry, particularly photo-differential scanning calorimetry (photo-DSC), is a powerful technique for investigating the kinetics of photopolymerization reactions involving this compound. mdpi.comcolorado.edu This method measures the heat flow associated with the polymerization reaction as it is initiated by UV light. The rate of heat evolution is directly proportional to the rate of polymerization, providing real-time kinetic data. mpg.de
In a typical photo-DSC experiment, a small sample of the monomer formulation, containing this compound, a comonomer (like a thiol), and a photoinitiator, is placed in the calorimeter. mdpi.com Upon irradiation with UV light of a specific intensity and wavelength, the polymerization reaction begins, generating an exothermic peak. By integrating this peak, the total enthalpy of polymerization (ΔHₚ) can be determined. The conversion of functional groups can then be calculated by comparing the heat released at any given time to the total theoretical heat of reaction.
Key kinetic parameters obtained from photo-DSC include:
Rate of Polymerization (Rₚ): Determined from the height of the exothermic peak.
Time to Peak Maximum: The time at which the polymerization rate is highest.
Total Conversion: Calculated from the total enthalpy of the reaction. mdpi.com
This technique is invaluable for studying the effects of initiator concentration, light intensity, monomer structure, and the presence of inhibitors on the polymerization of this compound. For example, studies on thiol-ene systems have used photo-DSC to demonstrate how the addition of certain monomers can slow polymerization kinetics. acs.org The data from these studies are crucial for designing and controlling polymerization processes to achieve desired material properties. openrepository.com
Electron Microscopy for Polymer Morphology Analysis
Electron microscopy provides high-resolution imaging essential for understanding the morphology and microstructure of polymers derived from this compound. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) offer direct visualization of the polymer's surface topography, internal structure, and the dispersion of any fillers or additives. psu.edursc.org
Scanning Electron Microscopy (SEM) is widely used to examine the surface features of this compound-based polymers. rsc.orgmdpi.com In studies involving inverse vulcanization to create sulfur-rich copolymers, SEM images reveal the surface morphology, showing features like porosity, smoothness, or the presence of distinct phases. researchgate.netresearchgate.net For instance, SEM combined with Energy Dispersive X-ray Spectroscopy (EDS) can confirm the distribution of sulfur throughout the polymer matrix and identify areas where unreacted sulfur may have crystallized. researchgate.netmdpi.com
Transmission Electron Microscopy (TEM) offers even higher resolution and is used to investigate the internal structure or nanostructure of the polymers. For polymer blends or composites containing poly(this compound), TEM can reveal details about phase separation, domain sizes, and the interface between different polymer phases. researchgate.net In the analysis of crystalline or semi-crystalline sulfur-containing polymers, electron diffraction patterns obtained via TEM can be used to confirm the crystalline nature of the material. psu.edu The morphological information obtained from both SEM and TEM is critical for correlating the polymer's structure with its physical and mechanical properties. researchgate.netmdpi.com
Ix. Advanced Research Directions and Emerging Applications
Design and Synthesis of Novel Divinyl Sulfide-Based Functional Materials
The bifunctionality of divinyl sulfide (B99878) makes it an excellent monomer and cross-linking agent for creating advanced functional materials. tandfonline.com Researchers are actively designing and synthesizing polymers and other materials that leverage its reactive vinyl groups and the presence of the sulfur atom.
Polymeric Sorbents: Divinyl sulfone, a close derivative, has been successfully used to create water-insoluble cyclodextrin-based polymers. These materials act as efficient sorbents for phenolic pollutants like bisphenol A and 4-nitrophenol, demonstrating the potential of vinyl-sulfur compounds in environmental remediation. mdpi.com The cross-linking ability of the divinyl group is crucial for forming the stable, porous network of the polymer necessary for trapping guest molecules. mdpi.com
Luminescent Compounds: Novel divinyl sulfides incorporating peripheral arylamines have been synthesized and shown to possess interesting luminescent properties. blucher.com.br These organic π-conjugated materials are being investigated for their potential use in light-emitting diodes (LEDs) due to their excellent electronic properties. The synthesis often involves the Wittig-Horner reaction to create the this compound core structure. blucher.com.br
Ion-Exchange Resins: Through radical copolymerization with 4-vinylpyridine, this compound can be used to synthesize three-dimensional copolymers. These resulting resins exhibit high sorption capacities for precious metals such as gold (Au(III)), platinum (Pt(IV)), and palladium (Pd(II)), highlighting this compound's promise as a cross-linking monomer in the synthesis of specialized ion-exchange resins. researchgate.net
Table 1: Examples of this compound-Based Functional Materials This table is interactive. You can sort and filter the data by clicking on the column headers.
| Material Type | Role of this compound/Derivative | Key Function/Application |
|---|---|---|
| Cyclodextrin-Based Polymers | Cross-linking agent (as Divinyl Sulfone) | Sorption of phenolic pollutants |
| π-Conjugated Organic Compounds | Core structural component | Luminescence, potential for LEDs |
Exploration of this compound in Cascade Reactions and Multicomponent Synthesis
Cascade and multicomponent reactions offer an efficient pathway to construct complex molecules in a single step, minimizing waste and simplifying synthetic procedures. This compound and its derivatives are valuable substrates in such reactions. Research has demonstrated the efficient and regioselective synthesis of novel, functionalized divinyl sulfides using phase transfer catalysis. mdpi.com This methodology involves the generation of a selenium-containing intermediate, which then reacts with activated alkenes like acrylonitrile and methyl vinyl ketone in a nucleophilic addition reaction. mdpi.com This approach allows for the creation of complex polyunsaturated compounds with multiple sulfur and selenium atoms, which are of interest for developing new conducting materials. mdpi.com
Catalytic and Organocatalytic Transformations Involving this compound
Catalysis is key to unlocking the full synthetic potential of this compound, enabling selective and efficient transformations. Various catalytic systems have been developed for the synthesis and modification of vinyl sulfides.
Metal-Catalyzed Cross-Coupling: Palladium complexes are effective in catalyzing the cross-coupling reactions of alkenyl bromides with thiols to produce vinyl sulfides with high yields and broad functional group tolerance. organic-chemistry.org Additionally, copper(I) catalysts have been used for a mild, palladium-free synthesis of vinyl sulfides, which proceeds with retention of stereochemistry. organic-chemistry.org Recyclable copper oxide (CuO) nanoparticles also provide a ligand-free method for this transformation. organic-chemistry.org
Organocatalysis: The oxidation of sulfides to sulfoxides and sulfones, important functional groups in medicinal chemistry, can be achieved using green organocatalytic methods. For instance, 2,2,2-trifluoroacetophenone serves as an efficient organocatalyst for the selective oxidation of sulfides using hydrogen peroxide as the oxidant. organic-chemistry.org The selectivity towards either the sulfoxide (B87167) or sulfone can be controlled by adjusting the reaction conditions. organic-chemistry.org Organocatalysts are also employed in transformations involving sulfur ylides, which are related to vinyl sulfides, for reactions like cyclopropanation and various insertion reactions. mdpi.com
Role of this compound in Environmental Degradation Studies (e.g., of Chemical Warfare Agents)
While this compound itself is not a chemical warfare agent (CWA), its structure is related to sulfur mustards, such as bis(2-chloroethyl) sulfide. The study of related sulfur compounds provides critical insights into the environmental fate and degradation pathways of these hazardous materials. The primary degradation process for sulfur mustards in the environment is hydrolysis, which produces thiodiglycol. nih.govresearchgate.net Research into the biodegradation of thiodiglycol is crucial for developing bioremediation strategies for contaminated sites. researchgate.net Microorganisms like Alcaligenes xylosoxidans have been identified that can use thiodiglycol as a sole carbon source, breaking it down into biomass and carbon dioxide. researchgate.net Understanding the enzymatic and microbial processes that cleave C-S bonds in compounds like thiodiglycol is fundamental to predicting the environmental persistence and developing decontamination methods for sulfur-containing pollutants, including potential degradation pathways for this compound. nih.gov
Investigations into Structure-Property Relationships of this compound and its Derivatives for Targeted Performance
Understanding the relationship between the molecular structure of this compound and its physicochemical properties is essential for designing new materials with specific functions. Quantum chemical calculations are increasingly used to investigate these structure-property relationships. researchgate.net
For example, theoretical studies on novel this compound and divinyl sulfone-based molecules have explored their two-photon absorption properties, finding that they can behave as quadrupolar charge-transfer chromophores. researchgate.net This is significant for applications in optical limiting and photodynamic therapy. Experimental work has shown that synthesizing divinyl sulfides with peripheral arylamines leads to compounds with fluorescent properties, demonstrating a direct link between the extended π-conjugated structure and the material's luminescent behavior. blucher.com.br The fundamental geometry of the this compound molecule, determined by gas-phase electron diffraction, provides the foundational data for these theoretical models.
Table 2: Physicochemical Properties of this compound Data sourced from NIST and other chemical property databases. chemeo.comnist.gov
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C₄H₆S | - |
| Molar Mass | 86.16 | g·mol⁻¹ |
| Density | 0.9098 (at 20 °C) | g/cm³ |
| Boiling Point | 84 | °C |
| Enthalpy of Vaporization | 38.30 | kJ/mol |
Biosynthetic and Metabolic Pathway Research Involving Vinyl Sulfides (excluding direct human biological effects)
Vinyl sulfides, including this compound, are found in nature. For instance, this compound is a known component in some Allium species. wikipedia.org While specific biosynthetic pathways for this compound are not fully elucidated, the general metabolism of related vinyl compounds and sulfur-containing molecules provides valuable clues.
The metabolism of vinyl compounds, such as vinyl chloride, often proceeds through oxidation by cytochrome P450 (CYP) enzymes to form a reactive epoxide intermediate. cdc.gov This intermediate is then typically detoxified through conjugation with glutathione, a key cellular antioxidant, and subsequently excreted as cysteine derivatives. cdc.gov
Broader research into the biosynthesis of endogenous sulfur compounds has identified several key enzymes. Cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) are central to the canonical pathway for producing hydrogen sulfide and cysteine hydropersulfide from cysteine. mdpi.com It is plausible that similar enzymatic pathways involving the manipulation of sulfur-containing amino acids could lead to the formation of vinyl sulfides in organisms, although further research is needed to identify the specific enzymes and mechanisms involved.
Q & A
Basic: What are the standard methods for synthesizing divinyl sulfide in laboratory settings?
Answer:
this compound is typically synthesized via nucleophilic substitution or elimination reactions. A common approach involves reacting sodium sulfide with vinyl halides (e.g., vinyl chloride) under controlled conditions . Characterization often employs gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure, particularly the vinylic protons (δ 5.2–5.8 ppm) and sulfide linkage . Researchers should ensure inert atmospheres (e.g., nitrogen) during synthesis to prevent oxidation .
Advanced: How can researchers address discrepancies in reported spectral data for this compound?
Answer:
Contradictions in spectral data (e.g., IR or mass spectra) may arise from impurities, instrumental variability, or environmental conditions. To resolve these:
- Cross-reference data with NIST Chemistry WebBook entries, which provide validated gas-phase ion energetics and electron ionization mass spectra .
- Replicate experiments under standardized conditions (e.g., solvent-free analysis for IR).
- Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns from contaminants .
Documentation of calibration protocols and raw data archiving is critical for reproducibility .
Basic: What safety protocols are essential when handling this compound in experimental setups?
Answer:
this compound is flammable and reactive. Key protocols include:
- Use of explosion-proof fume hoods and grounding equipment to prevent static discharge .
- Personal protective equipment (PPE): Nitrile gloves, chemical goggles, and flame-resistant lab coats.
- Storage in sealed, amber glass vessels under nitrogen at ≤4°C to inhibit polymerization .
- Emergency measures: Neutralize spills with sodium bicarbonate and evacuate areas if vapor concentrations exceed 50 ppm (analogous to dimethyl sulfide protocols) .
Advanced: What strategies optimize the stability of this compound during storage for long-term studies?
Answer:
Stability challenges stem from its propensity to polymerize or oxidize. Mitigation strategies:
- Add radical inhibitors (e.g., 0.1% hydroquinone) to retard polymerization .
- Store under inert gases (argon preferred over nitrogen due to lower permeability) in Schlenk flasks.
- Monitor degradation via periodic GC-MS analysis ; degradation products like sulfoxides can be quantified using HPLC with UV detection at 220 nm .
- Avoid exposure to light or elevated temperatures (>25°C) .
Advanced: How can computational models predict this compound’s reactivity in novel reaction environments?
Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model its electronic structure and reactivity:
- Predict regioselectivity in cycloadditions by analyzing frontier molecular orbitals (HOMO-LUMO gaps) .
- Simulate reaction pathways with solvation models (e.g., PCM for solvent effects).
- Validate computational results against experimental spectroscopic data (e.g., comparing calculated vs. observed ¹³C NMR shifts) .
Software like Gaussian or ORCA is recommended for such studies .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- ¹H NMR : Identifies vinylic protons (δ 5.2–5.8 ppm, doublets) and the sulfide bridge (δ 2.1–2.5 ppm) .
- IR Spectroscopy : Strong absorption near 610 cm⁻¹ (C-S stretch) and 1640 cm⁻¹ (C=C stretch) .
- GC-MS : Electron ionization (70 eV) produces a molecular ion at m/z 86 (C₄H₆S⁺) and fragment ions at m/z 58 (C₃H₆S⁺) .
Calibrate instruments using certified reference materials (CRMs) from NIST .
Advanced: How should researchers design experiments to investigate this compound’s role in atmospheric chemistry?
Answer:
- Use smog chamber studies to simulate atmospheric oxidation, monitoring products (e.g., SO₂, carbonyls) via FTIR or proton-transfer reaction mass spectrometry (PTR-MS) .
- Quantify reaction kinetics using laser-induced fluorescence (LIF) for OH radical consumption rates.
- Validate mechanisms with computational kinetics (e.g., Master Equation modeling) .
- Ensure data reproducibility by adhering to EPA or ASTM standards for environmental simulation .
Advanced: What methodologies resolve contradictions in this compound’s reported thermodynamic properties?
Answer:
Discrepancies in enthalpy of formation or vapor pressure can arise from experimental setups. Solutions:
- Conduct calorimetry (e.g., bomb calorimetry) under controlled humidity (<5% RH).
- Compare results with NIST ThermoML datasets, which aggregate peer-reviewed values .
- Use ab initio calculations (e.g., G4 theory) to predict thermodynamic properties and identify outliers in literature .
Publish raw data and uncertainty analyses to enhance transparency .
Basic: How is this compound differentiated from structurally similar sulfides (e.g., dimethyl sulfide)?
Answer:
- Boiling Point : this compound (≈85°C) vs. dimethyl sulfide (37°C) .
- NMR : this compound’s vinylic protons are deshielded compared to dimethyl sulfide’s methyl groups (δ 2.1 ppm) .
- Reactivity : this compound undergoes Diels-Alder reactions, unlike saturated analogs. Test via reaction with maleic anhydride .
Advanced: What are the best practices for integrating this compound into polymer chemistry studies?
Answer:
- Use ring-opening metathesis polymerization (ROMP) with Grubbs catalysts to create polysulfides .
- Monitor polymerization kinetics via rheometry or gel permeation chromatography (GPC).
- Stabilize monomers with BHT inhibitors (0.05% w/w) during processing .
- Characterize thermal stability via TGA, noting decomposition onset temperatures (>200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
